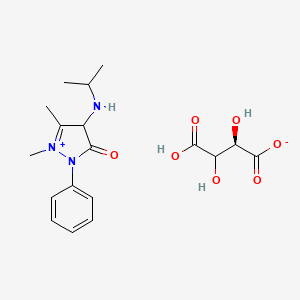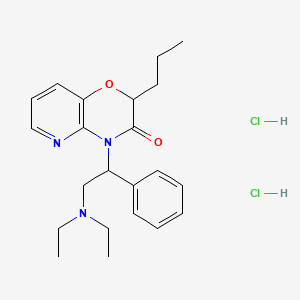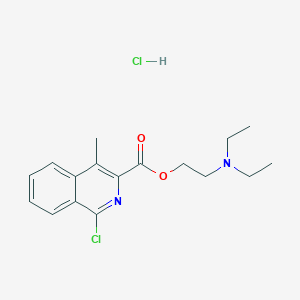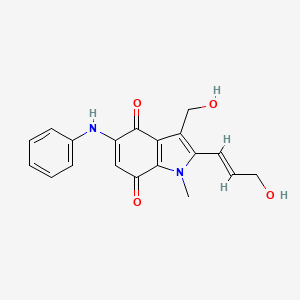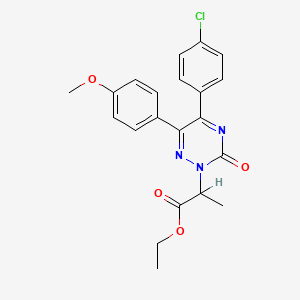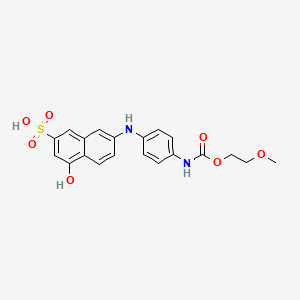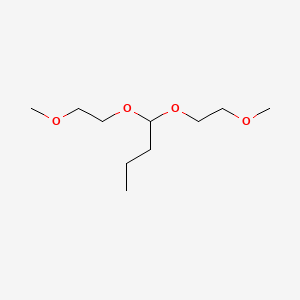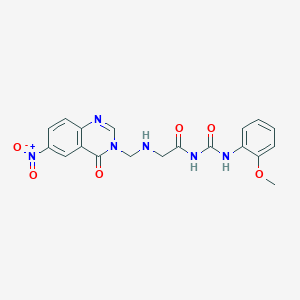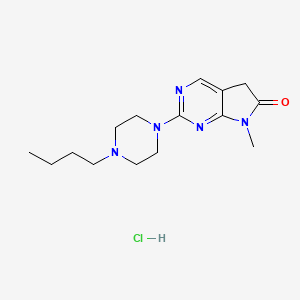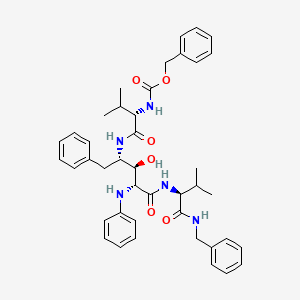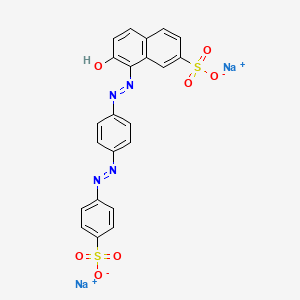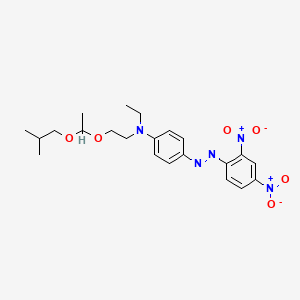
4-((2,4-Dinitrophenyl)azo)-N-ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dinitrophenyl)azo]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)azo]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline typically involves a multi-step process. The initial step often includes the diazotization of 2,4-dinitroaniline, followed by coupling with N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline under controlled conditions. The reaction conditions usually require a low temperature and an acidic medium to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dinitrophenyl)azo]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-[(2,4-Dinitrophenyl)azo]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in spectrophotometric analysis.
Biology: The compound is used in the study of enzyme kinetics and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dinitrophenyl)azo]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It can also form stable complexes with metal ions, which are useful in various analytical applications.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2,4-Dinitrophenyl)azo]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]benzene
- **4-[(2,4-Dinitrophenyl)azo]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]phenol
Uniqueness
Compared to similar compounds, 4-[(2,4-Dinitrophenyl)azo]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline exhibits unique stability and reactivity, making it particularly useful in a wide range of scientific applications. Its ability to form stable complexes and undergo various chemical reactions under controlled conditions sets it apart from other similar compounds.
Properties
CAS No. |
35954-85-9 |
|---|---|
Molecular Formula |
C22H29N5O6 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)diazenyl]-N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline |
InChI |
InChI=1S/C22H29N5O6/c1-5-25(12-13-32-17(4)33-15-16(2)3)19-8-6-18(7-9-19)23-24-21-11-10-20(26(28)29)14-22(21)27(30)31/h6-11,14,16-17H,5,12-13,15H2,1-4H3 |
InChI Key |
FIZMOUUDNDBXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(C)OCC(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


